(Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with a piperidine-linked thiophene acryloyl group and an ortho-tolyl moiety. Its Z-configuration at the acryloyl double bond confers distinct stereoelectronic properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-[(Z)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-5-2-3-7-19(16)26-20(23-24-22(26)28)15-17-10-12-25(13-11-17)21(27)9-8-18-6-4-14-29-18/h2-9,14,17H,10-13,15H2,1H3,(H,24,28)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDWSIKQABJHF-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)/C=C\C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, with CAS number 2035004-97-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.52 g/mol. The structure features a triazole ring, a thiophene moiety, and a piperidine group, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2035004-97-6 |
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.52 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activity. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Key Interactions:
- Enzyme Inhibition : The compound's structure allows it to bind to COX enzymes, potentially leading to reduced inflammatory responses.
- Protein Binding : The thiophene moiety can engage in π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.
Anti-inflammatory Activity
In vitro studies have demonstrated that (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one exhibits significant anti-inflammatory properties. For instance:
- COX Inhibition : Preliminary assays indicate that the compound has an IC50 value in the low micromolar range against COX-II, comparable to known inhibitors such as Celecoxib .
Case Studies
- Study on COX Inhibition : A study published in ACS Omega reported that derivatives similar to this compound displayed selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM . This suggests potential therapeutic applications in treating inflammatory diseases.
- Synthesis and Biological Evaluation : Another study focused on synthesizing piperidine derivatives and evaluating their COX inhibitory activity found that modifications to the piperidine structure enhanced biological activity . This indicates that variations in the substituents can significantly impact the efficacy of compounds like (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C22H24N4O2S, with a molecular weight of approximately 408.52 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, and a thiophene moiety that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit considerable antimicrobial properties. For instance, studies have shown that similar triazole derivatives can effectively combat bacterial and fungal infections. The mechanism often involves the inhibition of fungal enzyme activity or disruption of cell wall synthesis, making them valuable in treating resistant strains of pathogens .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties due to their ability to interact with specific targets involved in cancer cell proliferation and survival. The unique structure of (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one allows it to potentially inhibit key signaling pathways in cancer cells. Studies on related compounds suggest that they can induce apoptosis and inhibit tumor growth in various cancer models .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. Triazole derivatives have been documented to reduce inflammation in various animal models, indicating a promising avenue for therapeutic development in inflammatory diseases .
Synthetic Routes
The synthesis of (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves several steps:
- Formation of the Thiophene Derivative : This is achieved through reactions involving 1,4-dicarbonyl compounds and sulfur.
- Acryloylation : The thiophene derivative undergoes acryloylation using acryloyl chloride.
- Piperidine Ring Formation : The intermediate reacts with piperidine derivatives under reductive amination conditions.
- Triazole Formation : Finally, cyclization reactions lead to the formation of the triazole ring .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various triazole derivatives for antimicrobial activity, several compounds demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene and piperidine components could enhance antimicrobial potency .
Case Study 2: Anticancer Activity
A series of related triazole compounds were tested against various cancer cell lines. Results showed that specific substitutions on the triazole ring significantly increased cytotoxicity against breast and lung cancer cells. This suggests that (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one could be further explored as a lead compound in anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound 4i ():
- Structure : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.
- Comparison :
- Shares a pyrimidin-2(1H)-one core but lacks the triazolone ring.
- Incorporates a coumarin group (enhanced fluorescence) and tetrazole (metal-binding capacity), unlike the thiophene acryloyl in the target compound.
- Key Difference : The absence of a piperidine linker reduces conformational flexibility compared to the target molecule .
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one ():
- Structure : Thiazolidin-4-one core with diphenylpyrazole and phenethyl substituents.
- Comparison: Both compounds feature a five-membered heterocyclic core (triazolone vs. thiazolidinone). The thioxo group in this analogue may enhance sulfur-mediated interactions, whereas the target compound’s thiophene acryloyl provides aromaticity and planar geometry. Key Difference: The phenethyl group in this compound increases steric bulk compared to the o-tolyl group in the target .
Computational Similarity Analysis
Using Tanimoto coefficients () and graph-based comparison (), the target compound was evaluated against analogues:
Functional Implications
- Target Compound : The Z-configuration and thiophene acryloyl may enhance binding to enzymes with hydrophobic pockets (e.g., kinases or proteases).
- Compound 4i: Coumarin’s fluorescence suggests utility in bioimaging, unlike the target’s non-fluorescent structure.
- Compound : Thioxo group could mediate redox interactions absent in the target .
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions (e.g., acetic acid reflux) .
- Step 2 : Introduction of the o-tolyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Step 3 : Functionalization of the piperidine ring with thiophene-acryloyl groups using amide coupling reagents (e.g., EDC/HOBt) .
Key Optimization Factors : - Solvent choice (e.g., PEG-400 for improved solubility ).
- Catalysts like Bleaching Earth Clay (pH 12.5) for heterocyclic bond formation .
- Temperature control (70–80°C) to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should they be applied?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry of the triazole ring and Z-configuration of the acryloyl group. For example, vinyl protons in the (Z)-isomer show distinct coupling constants (J ≈ 10–12 Hz) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm for the triazolone and acryloyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic intermediates .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to:
- Temperature : 4°C (short-term) vs. –20°C (long-term) .
- Humidity : 60–75% RH to test hygroscopicity .
- Monitor degradation via HPLC purity checks and FTIR for functional group integrity .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic and geometric properties of this compound?
- Methodological Answer :
- Structural Optimization : Use B3LYP/6-31G* basis sets to calculate bond lengths and angles, comparing results with X-ray crystallography data .
- Spectroscopic Predictions : Simulate H NMR chemical shifts (e.g., GIAO method) and IR vibrational modes to resolve ambiguities in experimental data .
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Q. What molecular docking strategies are suitable for evaluating this compound’s potential bioactivity?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with triazole-binding pockets (e.g., cytochrome P450) based on structural analogs .
- Docking Workflow :
Prepare the ligand (Z-configuration) using Open Babel for charge assignment.
Use AutoDock Vina with Lamarckian genetic algorithms to predict binding poses .
Validate docking scores with MD simulations (e.g., GROMACS) to assess stability .
Q. How can X-ray crystallography resolve stereochemical uncertainties in the acryloyl group?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane mixtures to obtain single crystals .
- Data Collection : Employ Cu-Kα radiation (λ = 1.54178 Å) with a CCD detector.
- Structure Refinement : Use WinGX or ORTEP-III to model the Z-configuration, focusing on torsional angles (e.g., C=C–O–C piperidine) .
Q. How should researchers address contradictions between experimental and computational spectral data?
- Methodological Answer :
- Step 1 : Cross-validate NMR/IR results with alternative techniques (e.g., Raman spectroscopy for polarizable bonds) .
- Step 2 : Re-examine DFT parameters (e.g., solvent effects in PCM models) to align theoretical predictions with experimental shifts .
- Step 3 : Synthesize derivatives with modified substituents to isolate spectral contributions .
Q. What mechanistic insights can be gained from studying the compound’s key synthetic reactions?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates (e.g., acryloyl-piperidine formation) .
- Kinetic Isotope Effects (KIE) : Replace HO with DO in hydrolysis steps to identify rate-determining steps .
- Computational Studies : Apply DFT to model transition states (e.g., triazole ring closure) and identify steric/electronic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
